Tankyrase Inhibitors (TNKS) 49
Description
Overview of Tankyrase Family Proteins (TNKS1 and TNKS2)
The tankyrase family consists of two highly related proteins, Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), also known as PARP5a and PARP5b, respectively. wikipedia.orgiucr.org These enzymes are functionally redundant in many contexts and share a high degree of sequence identity. researchgate.netmdpi.comresearchgate.net They are multi-domain proteins that participate in diverse cellular functions, including telomere length regulation, mitosis, and signal transduction. mdpi.comnih.govsdbonline.org
The structure of TNKS1 and TNKS2 is complex, featuring several distinct domains that mediate their interactions and catalytic activity. researchgate.netpnas.orgportlandpress.com Both proteins contain an N-terminal ankyrin repeat domain, a central sterile alpha motif (SAM) domain, and a C-terminal PARP catalytic domain. wikipedia.orgnih.govresearchgate.net TNKS1 uniquely possesses an N-terminal region rich in histidine, proline, and serine (HPS domain). researchgate.netresearchgate.net
Ankyrin Repeat Clusters (ARCs): The ankyrin domain is extensive and is organized into five discrete subdomains known as ankyrin repeat clusters (ARCs I-V). researchgate.netnih.govnih.gov These ARCs serve as platforms for protein-protein interactions, recognizing a conserved peptide sequence called the tankyrase-binding motif (TBM) present in their various binding partners. researchgate.netkcl.ac.uk This interaction is crucial for recruiting substrates for PARsylation. kcl.ac.uk The ARCs provide an adaptable binding platform, allowing tankyrases to interact with a wide array of proteins, including Axin and the telomeric protein TRF1. nih.govnih.govnih.gov
Sterile Alpha Motif (SAM): The SAM domain is a protein-protein interaction module that mediates the homo- and hetero-oligomerization of tankyrase proteins. nih.govtandfonline.comportlandpress.com This polymerization is critical for the catalytic activity of tankyrases and their ability to form large protein complexes, acting as master scaffolding proteins. nih.govtandfonline.comnih.gov The assembly of these dynamic protein networks is essential for their function in cellular signaling. nih.govresearchgate.net
Poly(ADP-ribose) Polymerase (PARP) Catalytic Domain: Located at the C-terminus, this domain is responsible for the enzymatic activity of tankyrases. iucr.orgnih.gov It catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, a process known as poly(ADP-ribosyl)ation (PARylation). nih.govnih.gov The catalytic efficiency of tankyrase is notably lower than that of PARP1, another member of the PARP family. nih.gov
| Domain | Function | Key Features |
|---|---|---|
| Ankyrin Repeat Clusters (ARCs) | Substrate recognition and binding | Composed of five clusters (ARC I-V) that bind to Tankyrase-Binding Motifs (TBMs) on target proteins. nih.govkcl.ac.uk |
| Sterile Alpha Motif (SAM) | Protein oligomerization | Mediates self-association to form polymers, which is required for full catalytic activity. tandfonline.comportlandpress.comnih.gov |
| PARP Catalytic Domain | Enzymatic activity | Catalyzes the poly(ADP-ribosyl)ation (PARylation) of substrate proteins and tankyrase itself. iucr.orgnih.gov |
| HPS-rich Domain (TNKS1 only) | Unknown | A region rich in Histidine, Proline, and Serine at the N-terminus of TNKS1. researchgate.netresearchgate.net |
Tankyrases function as poly(ADP-ribose) polymerases, catalyzing the attachment of long, branched chains of poly(ADP-ribose) (PAR) onto their substrate proteins, as well as onto themselves (auto-PARylation). nih.govnih.govnih.gov This post-translational modification uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate. nih.govnih.gov The addition of the negatively charged PAR polymer drastically alters the properties of the target protein. nih.gov This modification often serves as a signal for ubiquitination and subsequent degradation by the proteasome. researchgate.netfrontiersin.org For instance, the PAR-dependent E3 ubiquitin ligase RNF146 recognizes PARylated proteins, leading to their ubiquitylation and degradation. mdpi.comsdbonline.org This PARylation-dependent ubiquitylation is a key mechanism by which tankyrases regulate the stability of their target proteins. nih.gov
Key Biological Roles of Tankyrases
The diverse interactions and enzymatic activity of tankyrases implicate them in numerous cellular pathways. Their most well-characterized role is the regulation of the Wnt/β-catenin signaling pathway, which is fundamental to embryonic development and adult tissue homeostasis. nih.govnih.gov
Deregulated Wnt/β-catenin signaling is a hallmark of many cancers, making its components attractive therapeutic targets. researchgate.netmdpi.com Tankyrases are key positive regulators of this pathway. oncotarget.comaacrjournals.org They exert their influence primarily by controlling the stability of Axin, a central scaffold protein in the β-catenin destruction complex. researchgate.netnih.govnih.gov
In the absence of a Wnt signal, the β-catenin destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), targets β-catenin for degradation. oncotarget.commdpi.com Axin is the concentration-limiting component of this complex. researchgate.net Tankyrases (both TNKS1 and TNKS2) bind to Axin and catalyze its PARylation. mdpi.comnih.gov This modification marks Axin for ubiquitination by the E3 ligase RNF146, leading to its proteasomal degradation. mdpi.comsdbonline.org By promoting Axin degradation, tankyrases effectively dismantle the destruction complex, thereby inhibiting its activity. researchgate.netoncotarget.com Inhibition of tankyrase activity, for example by small molecules like XAV939, leads to the stabilization of Axin protein levels. researchgate.netoncotarget.complos.org This stabilization enhances the activity of the destruction complex. researchgate.netbiologists.com
The degradation of Axin by tankyrases leads to the stabilization and accumulation of β-catenin in the cytoplasm. oncotarget.commdpi.com This accumulated β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1. oncotarget.commdpi.com These genes promote cell proliferation and are often implicated in cancer development. mdpi.com Consequently, by controlling Axin levels, tankyrases directly influence the levels of transcriptionally active β-catenin. iucr.orgnih.govnih.gov Inhibiting tankyrase function leads to a decrease in β-catenin levels and a reduction in the transcriptional activity of its target genes, which can suppress the growth of cancer cells that rely on aberrant Wnt signaling. oncotarget.complos.org
| Tankyrase Activity | Axin Status | Destruction Complex | β-Catenin Level | Wnt Target Gene Transcription |
|---|---|---|---|---|
| Active | PARylated and Degraded mdpi.comnih.gov | Disrupted | High / Stabilized oncotarget.commdpi.com | Activated mdpi.com |
| Inhibited | Stabilized researchgate.netoncotarget.complos.org | Active | Low / Degraded oncotarget.comjcancer.org | Repressed plos.org |
Involvement in Telomere Homeostasis and Mitosis
Tankyrases are integral to the maintenance of telomeres, the protective caps (B75204) at the ends of chromosomes. Their primary role in this process is the regulation of the telomeric repeat-binding factor 1 (TRF1), a protein that normally restricts telomere elongation by the enzyme telomerase. nih.gov Tankyrase PARsylates TRF1, causing it to dissociate from the telomeres. nih.gov This action effectively removes the inhibitory signal of TRF1, granting telomerase access to the chromosome ends, which can then lead to telomere elongation. nih.govnih.gov This function is particularly relevant in cancer cells, which often rely on telomerase activity to achieve replicative immortality. nih.gov
Beyond telomere length regulation, tankyrases are also critically involved in the process of mitosis. spandidos-publications.com Tankyrase 1 (TNKS1) has been shown to be essential for the resolution of sister telomeres during mitosis. spandidos-publications.com It localizes to the mitotic spindle poles, where it PARsylates the nuclear mitotic apparatus protein (NuMA). spandidos-publications.combiologists.commolbiolcell.org This modification of NuMA is crucial for the proper formation and stabilization of the mitotic spindle. spandidos-publications.commolbiolcell.orgatlasgeneticsoncology.org Depletion of TNKS1 can lead to defects in mitotic spindle assembly, resulting in abnormal cell division. spandidos-publications.com Furthermore, TNKS1 interacts with and regulates the stability of the centrosomal P4.1-associated protein (CPAP), which is involved in centrosome function. spandidos-publications.com The function of tankyrase during mitosis is also regulated by other proteins, such as Polo-like kinase-1 (Plk1), which can phosphorylate TNKS1, thereby increasing its stability and activity. nih.gov
Table 1: Key Proteins Interacting with Tankyrase in Telomere Homeostasis and Mitosis
| Interacting Protein | Function in Complex with Tankyrase | Cellular Process |
|---|---|---|
| TRF1 | Substrate for PARsylation, leading to its removal from telomeres. | Telomere Homeostasis |
| NuMA | Substrate for PARsylation, essential for mitotic spindle assembly. | Mitosis |
| CPAP | Stability and function regulated by TNKS1-mediated PARsylation at centrosomes. | Mitosis |
| Plk1 | Phosphorylates and stabilizes TNKS1, enhancing its activity. | Mitosis |
Regulation of Other Signaling Pathways
Tankyrases have emerged as key regulators of several other signaling pathways that are often dysregulated in disease.
Hippo-YAP Pathway: The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is implicated in cancer. nih.govoncotarget.com The downstream effector of this pathway, Yes-associated protein (YAP), is a potent oncoprotein. nih.gov Research has shown that tankyrase inhibitors can suppress the oncogenic activity of YAP. nih.govresearchgate.net This is achieved through the stabilization of angiomotin (AMOT) family proteins. nih.govresearchgate.net Tankyrases normally associate with AMOT proteins and, through the E3 ligase RNF146, promote their degradation. nih.govbmbreports.org By inhibiting tankyrase, compounds like TNKS 49 can prevent AMOT degradation, leading to the sequestration of YAP in the cytoplasm and the suppression of its transcriptional activity. nih.govoncotarget.com
DNA Damage Repair: Tankyrases play a multifaceted role in the cellular response to DNA damage. They are involved in both major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). plos.org In NHEJ, tankyrase 1 contributes to the stability of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key protein in this repair pathway. aging-us.com Depletion of tankyrase 1 leads to the degradation of DNA-PKcs and increased sensitivity to DNA-damaging agents. aging-us.com In the context of HR, tankyrases are recruited to sites of DNA damage by the mediator of DNA damage checkpoint protein 1 (MDC1). plos.org This recruitment is important for the stabilization of the BRCA1A complex at the damage site and for efficient repair by HR. plos.org Furthermore, at telomeres specifically, tankyrase 1-mediated PARsylation of TRF1 is important for the recruitment of repair proteins to sites of oxidative DNA damage. oup.com
Innate Antiviral Response: Recent studies have uncovered a role for tankyrases in modulating the body's innate immune response to viral infections. nih.gov Upon infection with an RNA virus, the mitochondrial antiviral-signaling protein (MAVS, also known as VISA) is crucial for initiating an immune response. nih.govpnas.org Tankyrases have been found to PARsylate MAVS. nih.govnih.gov This modification acts as a signal for the E3 ubiquitin ligase RNF146 to target MAVS for ubiquitination and subsequent degradation. nih.govpnas.org This degradation of MAVS serves to attenuate the innate immune response. nih.gov Consequently, inhibition of tankyrase can potentiate the antiviral response. pnas.org This mechanism has been observed in the context of infections with viruses such as influenza A and Epstein-Barr virus. atlasgeneticsoncology.orgkarger.com
Table 2: Tankyrase Function in Various Signaling Pathways
| Signaling Pathway | Role of Tankyrase | Key Interacting Proteins |
|---|---|---|
| Hippo-YAP | Promotes degradation of AMOT, leading to YAP activation. | AMOT, RNF146, YAP |
| DNA Damage Repair (NHEJ) | Stabilizes DNA-PKcs. | DNA-PKcs |
| DNA Damage Repair (HR) | Recruited by MDC1 to promote repair. | MDC1, BRCA1A complex |
| Innate Antiviral Response | Mediates PARsylation and subsequent degradation of MAVS. | MAVS/VISA, RNF146 |
Rationale for Tankyrase Inhibition in Preclinical Disease Models
The diverse biological functions of tankyrases, particularly their roles in promoting cancer cell survival and proliferation, provide a strong rationale for their inhibition as a therapeutic strategy. taylorandfrancis.complos.org Preclinical studies using various tankyrase inhibitors have shown promise, especially in the context of cancer.
A primary focus of tankyrase inhibitor development has been for the treatment of cancers with aberrant Wnt/β-catenin signaling, such as many colorectal cancers. nih.govaacrjournals.org In these cancers, tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. nih.gov Inhibition of tankyrase leads to the stabilization of Axin, which in turn enhances the degradation of β-catenin, a driver of cell proliferation. nih.gov Tankyrase inhibitors like G007-LK, XAV939, and RK-287107 have demonstrated the ability to suppress the growth of colorectal cancer cells in preclinical models. nih.govaacrjournals.org For instance, the novel inhibitor OM-153 was shown to reduce tumor progression in a colon carcinoma xenograft model. aacrjournals.org
The rationale for tankyrase inhibition extends beyond Wnt-driven cancers. Given their role in the Hippo-YAP pathway, tankyrase inhibitors are being explored for tumors with mutations in Hippo pathway components. oncotarget.com Studies have shown that the tankyrase inhibitor XAV939 can inhibit the proliferation of Hippo pathway mutant tumor cells. oncotarget.com
Furthermore, the involvement of tankyrase in the DNA damage response suggests that its inhibition could be used to sensitize cancer cells to DNA-damaging chemotherapies or radiation. nih.gov Preclinical evidence supports this, showing that tankyrase inhibitors can increase the sensitivity of cancer cells to X-rays. nih.gov There is also emerging evidence that tankyrase inhibitors could enhance the efficacy of immunotherapy. biologists.comaacrjournals.org In a mouse melanoma model, the tankyrase inhibitor OM-153 was shown to potentiate the antitumor effect of anti-PD-1 immune checkpoint inhibition. aacrjournals.org
While the therapeutic potential is significant, a challenge in the clinical development of tankyrase inhibitors has been on-target toxicity in the gastrointestinal tract due to the inhibition of Wnt signaling in normal intestinal crypts. nih.govaacrjournals.org However, newer inhibitors like STP1002 are being developed with the aim of having a better therapeutic window, showing preclinical antitumor efficacy without significant gastrointestinal toxicity. nih.gov
Table 3: Preclinical Data for Select Tankyrase Inhibitors
| Inhibitor | Preclinical Model | Observed Effect |
|---|---|---|
| G007-LK | APC-mutated CRC models | Antitumor efficacy, but with ileum toxicity. |
| XAV939 | Hippo pathway mutant tumor cells | Inhibition of proliferation. |
| RK-287107 | COLO-320DM tumor xenograft | Suppression of tumor growth. |
| OM-153 | Colon carcinoma xenograft, melanoma model | Reduced tumor progression, potentiated anti-PD-1 therapy. |
| STP1002 | APC-mutated CRC models | Antitumor efficacy without significant GI toxicity. |
Properties
Molecular Formula |
C24H24N4O3S |
|---|---|
Molecular Weight |
448.54 |
Synonyms |
N-((1r,4r)-4-(4-cyanophenoxy)cyclohexyl)-3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Tankyrase Inhibitor Tnks 49
Historical Context of Tankyrase Inhibitor Discovery
The journey toward the development of tankyrase inhibitors is rooted in the broader history of research into poly(ADP-ribose) polymerase (PARP) enzymes, a field that began over half a century ago. researchgate.net Tankyrases (TNKS), comprising two highly homologous isoforms, TNKS1 and TNKS2, were initially identified for their association with telomeres. nih.govnih.gov They belong to the PARP family, a group of 17 enzymes involved in crucial cellular processes. sci-hub.se
A pivotal moment in this field was the discovery in 2009 of XAV-939 and IWR-1, the first selective tankyrase inhibitors. sci-hub.se These compounds demonstrated the ability to suppress the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancers, particularly colorectal cancer. sci-hub.seresearchgate.net This discovery illuminated tankyrases as viable therapeutic targets and catalyzed the development of numerous other selective inhibitors. sci-hub.se All known TNKS inhibitors function by competitively binding to the enzyme's catalytic domain, targeting either the nicotinamide (B372718) pocket, an induced adenosine (B11128) pocket, or both simultaneously as dual-binding inhibitors. sci-hub.se
Despite initial promise, early tankyrase inhibitors developed over the last decade encountered significant challenges. Because the Wnt signaling pathway is integral to a wide array of normal cellular functions, these first-generation drugs caused excessive side effects, which has so far prevented them from advancing to human clinical trials. icr.ac.uk This underscored the critical need for novel inhibitors with improved selectivity and a better balance between potency and on-target toxicity. sci-hub.seicr.ac.uk
Strategies for Tankyrase Inhibitor Identification (e.g., High-Throughput Screening, Structure-Guided Design, Virtual Screening)
The identification of new tankyrase inhibitors has been propelled by several key drug discovery strategies.
High-Throughput Screening (HTS): This method is a cornerstone of modern drug discovery, allowing for the rapid testing of large chemical libraries. nih.gov For tankyrase inhibitors, HTS often employs cell-based, luciferase reporter assays designed to measure the activity of the Wnt/β-catenin pathway. nih.govnih.gov This approach led to the identification of initial "hit" compounds, such as aminotriazole-based molecules, which then served as the starting point for further chemical optimization. nih.gov The precursor to TNKS 49, a compound known as hit compound 8, was identified through a combined strategy of HTS and substructure searching based on a pharmacophore hypothesis. researchgate.net
Structure-Guided Design: A critical enabler for this strategy was the successful resolution of the X-ray crystal structures of the catalytic domains of TNKS1 and TNKS2. nih.govmdpi.com This detailed structural information allows for the rational design of molecules that can precisely fit into the enzyme's binding sites. mdpi.com A successful tactic has been the hybridization approach, where structural elements from two different known inhibitors are combined to create a novel chemical series with enhanced properties. acs.orgoulu.firesearchgate.net This design process is often guided by the co-crystal structures of parent compounds bound to the tankyrase enzyme. acs.orgoulu.fi
Virtual Screening: As a key component of computer-aided drug design (CADD), virtual screening utilizes molecular docking simulations to evaluate large databases of compounds for their potential to bind to a biological target. nih.govmdpi.comnih.gov This computational approach can significantly accelerate the drug discovery pipeline by quickly identifying a smaller, more promising set of virtual hits for subsequent experimental validation in biochemical assays. domainex.co.uk This reduces the time and cost associated with screening massive numbers of physical compounds. mdpi.comdomainex.co.uk
Identification and Optimization of TNKS 49 Chemical Series
The chemical compound TNKS 49 emerged from a dedicated structure- and property-based optimization program. researchgate.net It was developed as an enhancement of a previously identified hit compound, known as inhibitor 8. apexbt.combpsbioscience.comszabo-scandic.comtargetmol.com The primary goals of this optimization effort were to improve upon the original compound's potency and selectivity, while also refining its pharmacokinetic properties to make it more suitable for in vivo studies. researchgate.netapexbt.combpsbioscience.com
TNKS 49, chemically named N-((1r,4r)-4-(4-cyanophenoxy)cyclohexyl)-3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide, is built upon a quinazolin-4-one scaffold. apexbt.combiorxiv.org This core structure is known to bind to the nicotinamide (NI) pocket of PARP enzymes. biorxiv.orgacs.org The optimization from the initial hit compound 8 to the final compound 49 involved systematic modifications to the molecule's structure to enhance its interaction with the target enzyme and improve its drug-like properties. researchgate.net The presence of a phenoxy group is a notable feature of the TNKS 49 compound. apexbt.com
A key feature of TNKS 49 is its dual-binder mechanism of action. apexbt.combpsbioscience.comszabo-scandic.comtargetmol.com It is designed to simultaneously occupy two distinct subpockets within the tankyrase catalytic domain: the nicotinamide (NI) pocket and a neighboring induced-fit pocket. apexbt.combpsbioscience.comacs.orgnih.gov
The NI pocket is highly conserved across the PARP enzyme family, but the adjacent adenosine-binding pocket (ADE) is structurally unique to tankyrases, providing a critical opportunity for developing selective inhibitors. acs.orgacs.orgnih.gov This induced pocket is typically closed in the enzyme's natural state but undergoes a conformational change to open up upon ligand binding. acs.orgnih.gov By spanning both pockets, dual-site binders like TNKS 49 can achieve high levels of potency and selectivity for tankyrases over other PARP enzymes. researchgate.netacs.org The quinazolin-4(3H)-one motif of the inhibitor anchors it within the nicotinamide pocket, while other parts of the molecule extend to engage the induced pocket. acs.org
In Vitro Enzymatic and Cellular Potency of TNKS 49
TNKS 49 has demonstrated excellent potency in both enzymatic and cell-based assays. apexbt.comtargetmol.com In a cellular assay measuring the degradation of total β-catenin in SW480 cells, it showed an IC₅₀ value of 1.9 nM. apexbt.combpsbioscience.comszabo-scandic.com Furthermore, it was shown to cause the stabilization and accumulation of the axin protein in SW480 cells with an EC₅₀ value of 4 nM. apexbt.combpsbioscience.comtargetmol.com In DLD-1 cells, TNKS 49 inhibited SuperTopFlash (STF) reporter transcription, a measure of Wnt pathway activity, with an IC₅₀ of 0.3 nM. bpsbioscience.comszabo-scandic.comtargetmol.com
TNKS 49 is a potent inhibitor of the PARylation activity of both tankyrase isoforms. apexbt.combpsbioscience.com In a biochemical tankyrase assay, it exhibited an IC₅₀ value of 0.1 nM. apexbt.combpsbioscience.comszabo-scandic.comtargetmol.com Specifically for TNKS2, it potently inhibited the enzyme's autoparsylation with an IC₅₀ value of 7.6 nM. apexbt.combpsbioscience.comszabo-scandic.comtargetmol.com
Table 1: In Vitro Potency of TNKS 49
| Assay Type | Cell Line/Target | Potency (IC₅₀/EC₅₀) |
|---|---|---|
| Tankyrase Enzymatic Assay | Tankyrase | IC₅₀ = 0.1 nM apexbt.combpsbioscience.comtargetmol.com |
| TNKS2 Autoparsylation | TNKS2 | IC₅₀ = 7.6 nM apexbt.combpsbioscience.comtargetmol.com |
| Total β-catenin Degradation | SW480 Cells | IC₅₀ = 1.9 nM apexbt.combpsbioscience.com |
| Axin Protein Stabilization | SW480 Cells | EC₅₀ = 4 nM apexbt.combpsbioscience.comtargetmol.com |
Table 2: Compound Names Mentioned
| Compound Name | Alias/Type |
|---|---|
| TNKS 49 | Tankyrase Inhibitor 49 |
| XAV-939 | Tankyrase Inhibitor |
| IWR-1 | Tankyrase Inhibitor |
Cellular Efficacy in Wnt/β-Catenin Reporter Assays and β-Catenin Degradation Assays
The tankyrase inhibitor TNKS 49 demonstrates potent activity in cellular assays designed to measure the inhibition of the Wnt/β-catenin signaling pathway. bpsbioscience.comszabo-scandic.com In DLD-1 human colon cancer cells, which have a truncated Adenomatous Polyposis Coli (APC) protein, TNKS 49 inhibits the SuperTopFlash (STF) reporter transcription with a half-maximal inhibitory concentration (IC50) of 0.3 nM, indicating strong downstream inhibitory effects on Wnt-associated gene expression. bpsbioscience.comszabo-scandic.com
Furthermore, TNKS 49 effectively modulates the levels of key proteins in the β-catenin destruction complex. In SW480 cells, it induces the stabilization and subsequent accumulation of Axin protein with a half-maximal effective concentration (EC50) of 4 nM. bpsbioscience.comszabo-scandic.com The compound's ability to promote the degradation of total β-catenin was confirmed in a SW480-TBC (total β-catenin) cellular assay, where it exhibited an IC50 value of 1.9 nM. bpsbioscience.comszabo-scandic.com These findings underscore the compound's potent cellular efficacy in antagonizing the Wnt/β-catenin pathway. bpsbioscience.com
| Assay | Cell Line | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| STF Reporter Transcription | DLD-1 | IC50 | 0.3 | bpsbioscience.comszabo-scandic.com |
| Axin Protein Stabilization | SW480 | EC50 | 4 | bpsbioscience.comszabo-scandic.com |
| Total β-Catenin Degradation | SW480 | IC50 | 1.9 | bpsbioscience.comszabo-scandic.com |
Preclinical In Vivo Pharmacodynamic Evaluation of TNKS 49
In preclinical in vivo studies, TNKS 49 was shown to be a potent inhibitor of Tankyrase 2 (TNKS2) autoparsylation in rodents. bpsbioscience.comszabo-scandic.com The compound demonstrated a half-maximal inhibitory concentration (IC50) of 7.6 nM for the inhibition of TNKS2 autoparsylation, confirming its engagement with the target enzyme in a physiological setting. bpsbioscience.comszabo-scandic.com
| Pharmacodynamic Marker | Model | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| TNKS2 Autoparsylation Inhibition | Rodent | IC50 | 7.6 | bpsbioscience.comszabo-scandic.com |
The Wnt-pathway specific pharmacological activity of TNKS 49 was further evaluated in a mouse tumor pharmacodynamic model. nih.gov In athymic nude mice bearing human DLD-1 tumor xenografts, oral administration of TNKS 49 resulted in a statistically significant, dose-dependent modulation of Wnt pathway biomarkers. nih.gov After three days of treatment, the compound induced a 2.1- to 3-fold accumulation of Axin2, a direct target gene of the Wnt pathway and a key component of the β-catenin destruction complex. nih.gov Concurrently, a 70-79% inhibition of the STF (SuperTopFlash) reporter was observed 24 hours after the last dose, demonstrating robust in vivo inhibition of Wnt/β-catenin signaling in a tumor setting. nih.gov
Selectivity Profiling of TNKS 49 Against Other PARP Family Members
TNKS 49 was developed as an optimization of a prior compound, inhibitor 8, with a specific focus on improving potency and selectivity for the tankyrase enzymes (TNKS1 and TNKS2) over other members of the poly(ADP-ribose) polymerase (PARP) family. bpsbioscience.comnih.gov Tankyrases are distinct members of the PARP family, and achieving selectivity is crucial for targeted therapeutic intervention. acs.orgnih.gov The development of dual-site tankyrase inhibitors that bind to both the nicotinamide and an induced adenosine binding pocket is a strategy known to produce potent and selective compounds, as the adenosine binding site is less conserved across the PARP family. acs.org The research leading to TNKS 49 aimed to create a potent and selective tool compound for in vivo validation studies by optimizing its properties, including selectivity. nih.gov
Molecular Mechanisms of Action of Tnks 49
Direct Inhibition of Tankyrase Catalytic Activity
Tankyrase inhibitors function by directly suppressing the enzymatic activity of TNKS1 and TNKS2. nih.govnih.gov These small molecules are designed to compete with the enzyme's natural co-substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for binding to the catalytic domain. nih.govacs.org By occupying the NAD+ binding pocket, these inhibitors prevent the transfer of ADP-ribose units onto substrate proteins, thereby halting the PARsylation process. nih.govnih.gov
The inhibition of the catalytic domain can occur through different modes of binding. Some inhibitors primarily engage the nicotinamide subsite of the NAD+ binding pocket, while others may target the adenosine (B11128) subsite or even span both. acs.orgicr.ac.uk This direct enzymatic inhibition is the foundational step that triggers the downstream cellular effects of these compounds. For instance, the well-studied inhibitor XAV939 was identified through a chemical genetic screen for its ability to selectively inhibit β-catenin-mediated transcription, which was later discovered to be a result of its direct inhibition of TNKS1 and TNKS2. nih.gov
Structural Basis of Binding to the Tankyrase PARP Domain
The binding of inhibitors to the catalytic poly(ADP-ribose) polymerase (PARP) domain of tankyrases has been elucidated through high-resolution crystal structures. osti.govnih.gov The PARP domain of tankyrases possesses unique structural features that distinguish it from other PARP family members, allowing for the design of selective inhibitors. icr.ac.uk A key feature is a flexible substrate-binding loop that undergoes conformational changes upon inhibitor binding. nih.gov
Inhibitors can be broadly classified based on their interaction with the NAD+ binding site within the PARP domain:
Nicotinamide-Pocket Binders: These inhibitors, such as XAV939, primarily occupy the nicotinamide subsite. icr.ac.uk Their selectivity can be lower as this pocket is more conserved across the PARP family. acs.org
Adenosine-Pocket Binders: Compounds like IWR-1 and G007-LK bind to the adenosine subsite. icr.ac.uk This site shows more structural divergence among PARPs, and exploiting these differences can lead to highly selective tankyrase inhibitors. acs.orgicr.ac.uk The development of IWR-1 was a significant step, as it was the first potent PARP inhibitor identified that does not bind to the highly conserved nicotinamide-binding site. nih.gov
Dual-Site Binders: More recent inhibitors have been designed to target both the nicotinamide and adenosine subsites, potentially offering increased potency and selectivity. icr.ac.uk
The unique structural characteristics of the tankyrase PARP domain, such as a shorter and more hydrophobic D-loop compared to other PARPs, create a narrower donor site pocket that can be exploited for inhibitor specificity. icr.ac.uk
TNKS-Mediated Stabilization of Axin Proteins
A primary and well-documented consequence of tankyrase inhibition is the stabilization of Axin proteins (AXIN1 and AXIN2). nih.govresearchgate.net Axin is a crucial scaffold protein and the concentration-limiting component of the β-catenin destruction complex. nih.gov Under normal conditions, tankyrases interact with Axin and PARsylate it. researchgate.netnih.gov This PARsylation acts as a signal for the E3 ubiquitin ligase RNF146, which then ubiquitinates Axin, targeting it for degradation by the proteasome. nih.govnih.gov
By inhibiting the catalytic activity of tankyrases, inhibitors prevent the PARsylation of Axin. nih.gov Without this modification, Axin is no longer recognized by RNF146 and evades degradation, leading to a rapid increase in its intracellular protein levels. researchgate.netoncotarget.com This stabilization has been demonstrated across various cell types, including colorectal and breast cancer cells, using inhibitors like XAV939 and G007-LK. oncotarget.complos.orgnih.gov The accumulation of Axin is a direct mechanistic link between tankyrase inhibition and the subsequent downregulation of Wnt signaling.
Consequential Downregulation of Wnt/β-Catenin Signaling
The stabilization of Axin directly impacts the Wnt/β-catenin signaling pathway. nih.govresearchgate.net The β-catenin destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), is responsible for phosphorylating β-catenin, which marks it for ubiquitination and proteasomal degradation. aacrjournals.org When Axin levels are low (due to tankyrase activity), the destruction complex is less efficient, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes. nih.govbslonline.org
By causing Axin to accumulate, tankyrase inhibitors enhance the assembly and activity of the β-catenin destruction complex. nih.govresearchgate.net This leads to more efficient phosphorylation and degradation of β-catenin. oncotarget.complos.org The resulting decrease in nuclear β-catenin levels leads to reduced transcriptional activation of Wnt target genes, such as c-Myc and cyclin D1. plos.orgmdpi.com This downstream effect has been shown to suppress the growth of cancers with aberrant Wnt signaling. nih.govresearchgate.net The formation of cytoplasmic puncta, or "degradasomes," containing components of the destruction complex, is a visible cellular hallmark of this process upon treatment with tankyrase inhibitors. aacrjournals.org
Impact on Telomere-Associated Proteins and Mitotic Processes
Beyond the Wnt pathway, tankyrases are integral to telomere maintenance and mitotic progression. nih.govnih.gov Tankyrase 1 was originally identified through its interaction with Telomeric Repeat-binding Factor 1 (TRF1), a key protein in the shelterin complex that protects chromosome ends. biologists.com
Telomere Homeostasis: Tankyrase PARsylates TRF1, which causes TRF1 to be displaced from telomeres. aging-us.com This allows telomerase to access and elongate the telomeres. Inhibition of tankyrase leads to the stabilization of TRF1 at telomeres, which can inhibit telomerase function. mdpi.com This mechanism is considered a potential anti-cancer strategy. mdpi.com
Mitotic Processes: Tankyrases are also involved in the proper execution of mitosis. They localize to the pericentriolar matrix of centrosomes during mitosis and are required for the resolution of sister telomeres in anaphase. nih.govbiologists.com A critical substrate in this process is the Nuclear Mitotic Apparatus protein (NuMA). oncotarget.com Tankyrase-mediated PARsylation of NuMA is necessary for its stability and proper spindle formation. nih.govaging-us.com Inhibition of tankyrase can lead to decreased NuMA levels, resulting in mitotic defects. oncotarget.com
Modulation of Tankyrase-Substrate Interactions Beyond Wnt Signaling
Tankyrases have a broad range of substrates, and their inhibition affects multiple signaling pathways beyond Wnt. researchgate.netsdbonline.org The recruitment of substrates typically occurs through the recognition of a short, degenerate tankyrase-binding motif (TBM) by the ankyrin repeat clusters (ARCs) of the tankyrase protein. spandidos-publications.comprotocols.io Inhibition of tankyrase catalytic activity prevents the PARsylation-dependent degradation of these substrates, leading to their accumulation and altered pathway activity.
| Substrate | Pathway/Process Affected | Consequence of Inhibition |
| TRF1 | Telomere Maintenance | Stabilization of TRF1 at telomeres. mdpi.com |
| NuMA | Mitosis / Spindle Formation | Destabilization and impaired spindle formation. oncotarget.com |
| AMOT family | Hippo/YAP Signaling | Stabilization of AMOT proteins, leading to suppression of YAP oncogenic activity. nih.gov |
| PTEN | PI3K/AKT Signaling | Reports on PTEN as a direct substrate are conflicting, but some studies suggest its stabilization could downregulate AKT signaling. spandidos-publications.comresearchgate.net |
| SH3BP2 | Osteoclastogenesis | Accumulation of SH3BP2, enhancing osteoclast formation. mdpi.com |
| DNA-PKcs | DNA Repair (NHEJ) | Depletion of tankyrase 1 leads to proteasome-mediated degradation of DNA-PKcs. aging-us.com |
This modulation of diverse substrates highlights the pleiotropic effects of tankyrase inhibitors and suggests their potential application in various disease contexts beyond those driven solely by Wnt signaling. bslonline.orgresearchgate.net
Cellular and Biological Consequences of Tnks 49 Treatment in Preclinical Models
Effects on Cell Proliferation and Apoptosis in Cancer Cell Lines
In preclinical studies, tankyrase inhibitors have demonstrated the ability to decrease cell proliferation and increase apoptosis in various cancer cell lines. bpsbioscience.combpsbioscience.com By stabilizing the levels of Axin, a key component of the β-catenin destruction complex, tankyrase inhibitors prevent the nuclear translocation of β-catenin and subsequent activation of target genes that control cell proliferation. bpsbioscience.comamerigoscientific.com This mechanism has been observed in colorectal cancer cells where hyperactivation of the Wnt/β-catenin pathway is a common oncogenic driver. bpsbioscience.com Furthermore, research on other tankyrase inhibitors has shown similar effects in breast cancer, neuroblastoma, and hepatocellular carcinoma cell lines, suggesting a broader applicability of this class of compounds. bpsbioscience.combpsbioscience.com
Induction of Cell Cycle Arrest by TNKS 49
Tankyrase inhibitors can induce cell cycle arrest, primarily by modulating the Wnt/β-catenin signaling pathway. amerigoscientific.com Dysregulation of this pathway is linked to aberrant cell cycle progression. amerigoscientific.com For instance, the tankyrase inhibitor XAV-939 has been shown to cause G1 phase cell cycle arrest in HCT116 colorectal cancer cells. apexbt.com This effect is associated with an increase in Axin levels and a decrease in β-catenin expression. apexbt.com While specific data for TNKS 49 is still emerging, the known mechanisms of tankyrase inhibition strongly suggest its potential to halt the proliferation of cancer cells by interfering with their cell cycle.
Impact on Cell Migration, Invasion, and Metastasis in Preclinical Cancer Models
The canonical Wnt pathway primarily controls cell proliferation, while the non-canonical Wnt pathway regulates cell polarity and migration. amerigoscientific.com Inhibition of tankyrases has been shown to impact these processes. Studies using the tankyrase inhibitor XAV-939 have reported decreased metastasis in preclinical models of ovarian and breast cancer, as well as neuroblastoma and hepatocellular carcinoma. bpsbioscience.combpsbioscience.com This suggests that by modulating Wnt signaling, tankyrase inhibitors like TNKS 49 could potentially limit the invasive and metastatic capabilities of cancer cells.
Efficacy of TNKS 49 as Monotherapy in Preclinical Tumor Xenograft Models
The therapeutic potential of tankyrase inhibitors as a standalone treatment has been investigated in various preclinical tumor models.
Given the frequent hyperactivation of the Wnt/β-catenin pathway in colorectal cancer, this malignancy is a key area of investigation for tankyrase inhibitors. bpsbioscience.com In such models, the inhibition of tankyrases leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin, thereby inhibiting tumor growth. bpsbioscience.com The efficacy of tankyrase inhibitors in these Wnt-dependent models underscores their potential as a targeted therapy for this specific subset of colorectal cancers.
The overexpression of PARP, including tankyrases, has been noted in lung and ovarian cancers, making them potential targets for tankyrase inhibitors. amsbio.com Research has indicated that tankyrase inhibitors show therapeutic promise for both breast and ovarian cancers. amsbio.com For instance, the tankyrase inhibitor XAV-939 has been tested in ovarian cancer models, resulting in decreased cell proliferation and metastasis. bpsbioscience.combpsbioscience.com In lung cancer, a lung carcinoma xenograft model using A549 cells showed significant tumor burden reduction with a STAT3 inhibitor, a pathway that can be influenced by Wnt signaling. anjiechem.com Another compound, OBI-3424, demonstrated potent cytotoxicity against the H460 lung cancer cell line. anjiechem.com
Combination Strategies with TNKS 49 in Preclinical Settings
To enhance therapeutic efficacy and overcome potential resistance, tankyrase inhibitors are being explored in combination with other anticancer agents. One promising approach is the combination with immune checkpoint inhibitors. For example, the use of TNKS2 inhibitors has been shown to sensitize melanoma cells to treatment with anti-PD-1 therapy. bpsbioscience.combpsbioscience.com This suggests that inhibiting tankyrase activity may not only directly impact tumor cells but also modulate the tumor microenvironment to be more responsive to immunotherapy.
Synergy with EGFR Inhibitors in Non-Small Cell Lung Cancer Models
Preclinical studies have demonstrated a significant synergistic effect when combining tankyrase inhibitors with epidermal growth factor receptor (EGFR) inhibitors in NSCLC models. The rationale for this combination lies in the observation that the Wnt/β-catenin pathway can act as a survival mechanism for EGFR-driven NSCLC cells when they are treated with EGFR inhibitors. aacrjournals.orgresearchgate.net
Research using the tankyrase inhibitor AZ1366 in combination with various FDA-approved EGFR inhibitors (e.g., gefitinib, erlotinib (B232), afatinib) has shown a synergistic suppression of proliferation in multiple NSCLC cell lines. nih.gov This combination therapy was found to induce tumor cell senescence, reduce tumor growth, and increase survival in a subset of cell lines where the Wnt pathway could be modulated. nih.gov The synergy was correlated with the inhibition of the canonical Wnt signaling pathway, suggesting that β-catenin transcriptional targets could serve as potential biomarkers for identifying patients who would most likely benefit from this combination. nih.gov
Another layer of this synergistic interaction involves the Hippo-YAP signaling pathway. nih.gov Tankyrase inhibitors stabilize angiomotin proteins, which leads to the cytoplasmic retention of the transcriptional co-activator YAP, thereby inhibiting its pro-growth and anti-apoptotic signaling in the nucleus. nih.gov High YAP activity has been linked to resistance to targeted therapies. nih.gov Studies have shown that combining a tankyrase inhibitor with the EGFR inhibitor erlotinib enhances the growth-inhibitory activity in NSCLC cells. nih.gov This effect was demonstrated to be dependent on the stabilization of angiomotins and the subsequent inhibition of YAP, rather than the inhibition of Wnt/β-catenin signaling in this particular context. nih.gov
The table below summarizes the synergistic effects observed in preclinical NSCLC models when combining a tankyrase inhibitor with an EGFR inhibitor.
| Cell Line | Combination Treatment | Observed Effect | Underlying Mechanism | Reference |
| HCC4006 | AZ1366 + Gefitinib | Synergistic suppression of proliferation, induction of senescence | Inhibition of Wnt/β-catenin signaling | nih.gov |
| H3255 | AZ1366 + Gefitinib | Synergistic suppression of proliferation | Inhibition of Wnt/β-catenin signaling | researchgate.net |
| H1650 | AZ1366 + Gefitinib | Synergistic suppression of proliferation | Inhibition of Wnt/β-catenin signaling | researchgate.net |
| Various NSCLC lines | Tankyrase Inhibitor + Erlotinib | Enhanced growth inhibition | Stabilization of angiomotins, inhibition of YAP signaling | nih.gov |
| H322C | XAV939 + Gefitinib | Increased senescence-associated β-galactosidase activity | Inhibition of Wnt/β-catenin signaling | aacrjournals.org |
Combinations to Overcome Resistance Mechanisms
A major challenge in cancer therapy is the development of acquired resistance to targeted agents. Combining therapies that target distinct cellular pathways is a key strategy to prevent or overcome resistance. ijbs.commdpi.com Tankyrase inhibitors, by modulating both the Wnt/β-catenin and YAP pathways, present a promising approach to tackle resistance to EGFR inhibitors in NSCLC.
High activity of the YAP/TAZ pathway has been correlated with drug resistance to various targeted therapies. nih.gov By inhibiting tankyrase, and consequently YAP signaling, it is possible to sensitize cancer cells to other treatments. For instance, the depletion of YAP has been shown to sensitize BRAF-mutant cancer cells to RAF and MEK inhibitors. nih.gov This provides a strong rationale for combining tankyrase inhibitors with other targeted therapies to overcome resistance driven by YAP hyperactivation. nih.gov
In the context of EGFR-mutant NSCLC, resistance to EGFR tyrosine kinase inhibitors (TKIs) can emerge through various mechanisms. frontiersin.org While specific studies on TNKS 49 in overcoming resistance are limited, the principle of using tankyrase inhibitors is supported by preclinical data. The dual PARP and tankyrase inhibitor, stenoparib, is being investigated in a clinical trial in combination with temozolomide (B1682018) for small cell lung cancer, with the aim of overcoming temozolomide resistance by targeting both DNA repair and the Wnt signaling pathway. firstwordpharma.com This highlights the potential of targeting tankyrase to overcome resistance to other classes of anti-cancer drugs.
Strategies to overcome resistance to third-generation EGFR TKIs, such as osimertinib, often involve combination therapies. mdpi.com Preclinical models have shown that combining EGFR inhibitors with inhibitors of other signaling pathways, such as MEK or MET, can be effective. frontiersin.org The addition of tankyrase inhibition to the arsenal (B13267) of combination strategies could provide a novel way to counteract resistance mechanisms that are dependent on the Wnt or YAP pathways.
The table below outlines potential combination strategies involving tankyrase inhibitors to address resistance mechanisms.
| Primary Agent | Resistance Mechanism | Combination Strategy with Tankyrase Inhibitor | Rationale | Reference |
| EGFR Inhibitors (e.g., Erlotinib, Osimertinib) | Upregulation of YAP/TAZ signaling | Combine with a Tankyrase Inhibitor (e.g., TNKS 49) | Tankyrase inhibition leads to YAP inhibition, potentially re-sensitizing cells to the EGFR inhibitor. | nih.gov |
| EGFR Inhibitors | Activation of Wnt/β-catenin pathway as a survival mechanism | Combine with a Tankyrase Inhibitor (e.g., TNKS 49) | Inhibition of the Wnt pathway by tankyrase inhibitors can block this escape route. | aacrjournals.orgresearchgate.net |
| DNA damaging agents (e.g., Temozolomide) | Activation of Wnt signaling and DNA repair pathways | Combine with a dual PARP/Tankyrase Inhibitor (e.g., Stenoparib) | Simultaneous inhibition of PARP-mediated DNA repair and Wnt-mediated survival signals. | firstwordpharma.com |
Advanced Research Methodologies for Studying Tnks 49 and Tankyrase Biology
Biochemical Assays for Tankyrase PARylation Inhibition
Biochemical assays are fundamental in determining the direct inhibitory effect of compounds on the enzymatic activity of Tankyrases, which involves poly(ADP-ribosyl)ation (PARylation). These assays directly measure the catalytic function of Tankyrase and its modulation by inhibitors like TNKS 49.
Immunochemical and Luminescence-based Assays:
Immunochemical assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are widely used to quantify the PARylation activity of Tankyrases. researchgate.net In a typical setup, a substrate for Tankyrase, like histone proteins, is coated onto a microplate. bpsbioscience.combpsbioscience.com The enzyme reaction is then carried out in the presence of NAD+, the co-substrate for PARylation, and the test inhibitor. eurofinsdiscovery.com The resulting poly(ADP-ribose) (PAR) chains are detected using an antibody specific for PAR, which is in turn linked to a detection system, often a colorimetric or chemiluminescent signal. bpsbioscience.combpsbioscience.com
Luminescence-based assays offer a sensitive and high-throughput alternative. These assays often utilize a biotinylated NAD+ substrate. bpsbioscience.com After the PARylation reaction, the biotinylated PAR chains are detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). The addition of a chemiluminescent substrate for HRP generates a light signal that is proportional to the extent of PARylation. bpsbioscience.com TNKS 49 has demonstrated potent inhibition in such biochemical assays, with an IC50 value of 0.1 nM. bpsbioscience.comapexbt.comtargetmol.comchameleonscience.com This indicates its high potency in directly inhibiting the catalytic activity of Tankyrase.
| Assay Type | Principle | Application in TNKS 49 Research |
| ELISA | Utilizes specific antibodies to detect and quantify the product of the enzymatic reaction (PAR). researchgate.net | To determine the IC50 value of TNKS 49 against Tankyrase enzymatic activity. |
| Luminescence-based Assay | Measures light output from a chemical reaction, often involving biotinylated substrates and enzyme-linked reporters. bpsbioscience.com | Provides a highly sensitive method for high-throughput screening and potency determination of inhibitors like TNKS 49. |
Biophysical Techniques for Ligand Binding and Interaction Studies
Biophysical techniques are crucial for understanding the direct physical interaction between an inhibitor and its target protein. These methods provide valuable data on binding affinity, kinetics, and the structural basis of the interaction.
X-ray Crystallography for Structural Elucidation of Tankyrase-TNKS 49 Complexes
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of the protein-ligand complex. This structural information is invaluable for understanding how an inhibitor binds to the active site of the enzyme and for guiding further drug design and optimization.
The crystal structure of human Tankyrase 2 in complex with a compound closely related to TNKS 49 has been determined, revealing key interactions within the binding pocket. rcsb.org These studies have shown that TNKS 49 is a dual binder, occupying both the nicotinamide (B372718) and the induced adenosine (B11128) pockets of the enzyme. bpsbioscience.comapexbt.comtargetmol.comszabo-scandic.com This detailed structural insight helps to explain the high potency and selectivity of TNKS 49. bpsbioscience.com
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to a protein. reactionbiology.comfrontiersin.org This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). ITC is a valuable tool for confirming direct binding and understanding the driving forces of the interaction. acs.orgd-nb.info
Surface Plasmon Resonance (SPR) is another widely used biophysical technique to study the kinetics of ligand binding. nih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the sensor surface. nih.gov This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). nih.gov SPR has been utilized to measure the binding kinetics of various inhibitors to Tankyrase. nih.govebris.eunih.gov
| Technique | Information Provided | Relevance to TNKS 49 |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. rcsb.org | Reveals the precise binding mode of TNKS 49 within the Tankyrase active site, confirming its dual-binding nature. bpsbioscience.comapexbt.comtargetmol.comszabo-scandic.com |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (KD, ΔH, ΔS). reactionbiology.comfrontiersin.org | Confirms direct binding and quantifies the affinity and thermodynamic drivers of the TNKS 49-Tankyrase interaction. |
| Surface Plasmon Resonance (SPR) | Kinetic parameters of binding (kon, koff) and binding affinity (KD). nih.gov | Provides detailed information on the rates of association and dissociation of TNKS 49 with Tankyrase. |
Thermal Shift Assays (Differential Scanning Fluorimetry)
Thermal shift assays, also known as Differential Scanning Fluorimetry (DSF), are used to assess the stabilization of a protein upon ligand binding. reactionbiology.com The principle is that a protein becomes more resistant to thermal denaturation when a ligand is bound. reactionbiology.comnih.gov The assay monitors the unfolding of the protein as the temperature is increased, typically by using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. blogspot.com The temperature at which 50% of the protein is denatured is the melting temperature (Tm). reactionbiology.comresearchgate.net An increase in the Tm in the presence of a compound indicates binding and stabilization. DSF is a valuable high-throughput screening method to identify initial hits and can also be used to rank the affinity of compounds. blogspot.comacs.org This technique has been successfully employed in the discovery and characterization of Tankyrase inhibitors. acs.orgkcl.ac.ukbiorxiv.org
Cell-Based Functional Assays for TNKS 49 Efficacy
While biochemical and biophysical assays confirm direct target engagement, cell-based assays are essential to determine the functional consequences of Tankyrase inhibition in a cellular context. researchgate.netassay.works These assays measure the downstream effects of the inhibitor on specific signaling pathways.
Wnt/β-Catenin Reporter Gene Assays
The Wnt/β-catenin signaling pathway is a key target of Tankyrase inhibitors. nih.govresearchgate.net Tankyrases promote the degradation of Axin, a negative regulator of the Wnt pathway. szabo-scandic.comdomainex.co.uk Inhibition of Tankyrase leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. aacrjournals.org
Wnt/β-catenin reporter gene assays are commonly used to measure the activity of this pathway. nih.govresearchgate.net These assays utilize a reporter construct containing a luciferase gene under the control of a promoter with T-cell factor (TCF)/lymphoid enhancer factor (LEF) binding sites. TCF/LEF are transcription factors that are activated by β-catenin. Therefore, the level of luciferase expression is a direct measure of Wnt/β-catenin signaling activity. aacrjournals.org TNKS 49 has been shown to potently inhibit the STF reporter transcription in DLD-1 cells with an IC50 of 0.3 nM, demonstrating its efficacy in suppressing Wnt signaling in a cellular context. bpsbioscience.comapexbt.comtargetmol.comszabo-scandic.com Furthermore, it has an IC50 of 1.9 nM in a total β-catenin degradation assay in SW480 cells. bpsbioscience.comapexbt.comtargetmol.comszabo-scandic.com
| Assay | Principle | Findings with TNKS 49 |
| Wnt/β-Catenin Reporter Gene Assay | Measures the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter gene. nih.govresearchgate.net | TNKS 49 potently inhibits Wnt-associated transcription with an IC50 of 0.3 nM in DLD-1 cells. bpsbioscience.comapexbt.comtargetmol.comszabo-scandic.com |
| β-Catenin Degradation Assay | Quantifies the levels of β-catenin protein in cells to assess the effect of the inhibitor on its stability. | TNKS 49 demonstrates an IC50 of 1.9 nM in a total β-catenin degradation assay in SW480 cells. bpsbioscience.comapexbt.comtargetmol.comszabo-scandic.com |
Western Blotting and Immunofluorescence for Protein Expression and Localization
Western blotting and immunofluorescence are fundamental techniques used to investigate the effects of tankyrase inhibitors on protein expression and subcellular localization. These methods provide critical insights into the mechanism of action of compounds like TNKS 49 by allowing researchers to visualize and quantify changes in key proteins involved in pathways regulated by tankyrase.
Western blotting enables the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. In the context of tankyrase inhibitor studies, this technique is frequently employed to assess the levels of tankyrase itself, as well as its downstream targets. For instance, treatment with tankyrase inhibitors like G007-LK has been shown to induce the accumulation of tankyrase, a phenomenon attributed to the inhibition of its auto-PARsylation-dependent degradation. oncotarget.com This method is also crucial for observing the stabilization of Axin proteins (AXIN1 and AXIN2), which are key components of the β-catenin destruction complex. aacrjournals.orgresearchgate.net The stabilization of Axin is a hallmark of effective tankyrase inhibition and leads to the subsequent degradation of β-catenin. aacrjournals.orgresearchgate.net Studies have demonstrated that tankyrase inhibitors can reduce the levels of both total and active (non-phosphorylated) β-catenin. aacrjournals.org Furthermore, western blotting can be used to analyze the expression of β-catenin target genes, such as MYC, providing further evidence of pathway inhibition. researchgate.net
Immunofluorescence complements western blotting by providing spatial information about protein localization within the cell. This technique uses fluorescently labeled antibodies to visualize the subcellular distribution of target proteins via microscopy. In tankyrase research, immunofluorescence is instrumental in observing the nuclear localization of β-catenin, a critical step in its function as a transcriptional co-activator. wjgnet.com Treatment with tankyrase inhibitors has been shown to decrease the nuclear localization of active β-catenin. oncotarget.comaacrjournals.org A notable effect of tankyrase inhibitors is the formation of cytoplasmic puncta, known as degradasomes. nih.gov Immunofluorescence allows for the visualization of these structures, which are assemblies of the β-catenin destruction complex components, including Axin, APC, GSK3β, and phosphorylated β-catenin. nih.gov The induction of these degradasomes is a direct consequence of Axin stabilization and is a key indicator of on-target tankyrase inhibitor activity. nih.gov
Together, western blotting and immunofluorescence provide a comprehensive picture of the cellular response to tankyrase inhibitors, confirming target engagement and elucidating the downstream consequences on protein expression and localization.
High-Content Imaging for Phenotypic Analysis
High-content imaging (HCI), also known as high-content screening (HCS), is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively assess cellular phenotypes in response to various treatments, including tankyrase inhibitors. This methodology allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner, providing a detailed and nuanced understanding of a compound's effects.
In the study of tankyrase inhibitors, HCI is particularly valuable for analyzing complex three-dimensional (3D) cell culture models, such as organoids, which more accurately recapitulate the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cell cultures. nih.govnih.govacs.org For instance, HCI has been used to monitor the growth and morphological changes of colorectal cancer (CRC) organoids treated with tankyrase inhibitors. nih.govplos.org By staining for cellular components like DNA (e.g., with DAPI) and the actin cytoskeleton (e.g., with phalloidin), researchers can extract a wealth of quantitative data on organoid size, shape, and texture. nih.govplos.org
A key application of HCI in this context is the generation of dose-response curves based on multiparametric phenotypic analysis. nih.govplos.org Principal component analysis can be employed to identify the most discriminating morphological features that distinguish between different compound concentrations. nih.govplos.org This approach allows for the calculation of EC50 values based on morphological changes, providing a functional measure of a compound's potency. plos.org
Furthermore, HCI can be used to investigate the effects of tankyrase inhibitors on specific cellular subpopulations within organoids. For example, by staining for markers of stemness, such as β-catenin, HCI can quantify changes in the proportion of cancer stem cells following treatment. plos.org This is crucial for understanding how a compound might impact tumor heterogeneity and the potential for relapse.
The multivariate nature of HCI data is a significant advantage, as it enables the cross-validation of findings from other assays, such as cell viability measurements. nih.gov It provides a deeper mechanistic insight into a drug's mode of action beyond simple proliferation assays. nih.govacs.org The development of scalable 3D HCI protocols, including semi-automated methods for 384-well plates, is expanding the utility of this technology in preclinical drug discovery for tankyrase inhibitors and other anti-cancer agents. nih.govacs.org
Omics Approaches (e.g., Proteomics, Transcriptomics) to Elucidate TNKS 49 Mechanisms
Omics technologies, including proteomics and transcriptomics, are indispensable for obtaining a global and unbiased view of the molecular changes induced by tankyrase inhibitors like TNKS 49. These approaches allow for the comprehensive analysis of proteins and gene expression, respectively, providing deep insights into the compound's mechanism of action, identifying biomarkers of response, and revealing potential resistance mechanisms.
Transcriptomics, often performed using microarray or RNA-sequencing (RNA-seq), profiles the complete set of RNA transcripts in a cell. Studies using the tankyrase inhibitor G007-LK have utilized transcriptome analysis to identify global gene expression changes in sensitive tumor cell lines. nih.gov A key finding from such analyses is the significant downregulation of the oncogene MYC, a critical downstream target of the Wnt/β-catenin signaling pathway. researchgate.netnih.gov This reduction in MYC expression is a major contributor to the anti-proliferative effects of tankyrase inhibitors. researchgate.netnih.gov Transcriptomic data can also reveal the modulation of other cancer-related pathways, such as the Hippo and PI3K/AKT signaling pathways, upon tankyrase inhibition. nih.gov
Proteomics, the large-scale study of proteins, provides a complementary view to transcriptomics by directly assessing the levels and post-translational modifications of proteins. Mass spectrometry-based proteomics is a powerful tool to identify proteins whose expression or modification state is altered by tankyrase inhibitors. For example, proteomic analyses have confirmed the stabilization of AXIN1 and AXIN2, core components of the β-catenin destruction complex, following treatment with G007-LK. nih.gov These studies have also been instrumental in elucidating the broader impact of tankyrase inhibition on cellular signaling networks, confirming the downregulation of Wnt/β-catenin, Hippo/YAP, and PI3K/AKT pathways at the protein level. nih.gov
The integration of transcriptomic and proteomic data through bioinformatic analyses provides a more complete and robust understanding of the cellular response to tankyrase inhibition. nih.gov This integrated approach has been crucial in building a contextual and mechanistic framework for the use of tankyrase inhibitors in cancer therapy, highlighting the interconnectedness of the signaling pathways they affect. nih.gov
Mass Spectrometry-Based PARylome Analysis
Mass spectrometry-based PARylome analysis is a specialized proteomic technique focused on the global identification and characterization of poly(ADP-ribosyl)ation (PARylation), the post-translational modification catalyzed by PARP enzymes, including tankyrases. europa.euresearchgate.netuzh.ch This methodology is critical for understanding the direct substrates of tankyrases and how their inhibition affects cellular processes.
Tankyrases regulate the stability and function of their target proteins by attaching PAR chains, which often serves as a signal for ubiquitination and subsequent proteasomal degradation. nih.gov Identifying the "PARylome"—the complete set of PARylated proteins—is therefore essential for a comprehensive understanding of tankyrase biology and the effects of inhibitors.
Advanced mass spectrometry techniques, coupled with methods to enrich for PARylated proteins or peptides, have enabled the large-scale identification of PARylation sites. researchgate.netuzh.ch These approaches have been instrumental in confirming that tankyrases PARylate key signaling proteins like Axin, leading to its degradation and the activation of Wnt/β-catenin signaling. aacrjournals.orgnih.gov
Furthermore, PARylome analysis can uncover novel substrates of tankyrases and other PARPs, revealing their involvement in a wide range of cellular functions beyond Wnt signaling, such as DNA damage repair, telomere maintenance, and transcription. europa.eunih.gov For instance, studies have identified numerous proteins involved in transcription and RNA metabolism as being PARylated, highlighting the broad regulatory role of this modification. researchgate.net
By applying PARylome analysis in the context of tankyrase inhibitor treatment, researchers can determine which PARylation events are specifically dependent on tankyrase activity. This can help to dissect the specific contributions of tankyrase from other PARP family members and to identify direct pharmacodynamic biomarkers of tankyrase inhibitor activity. The development of new enrichment protocols and mass spectrometry methods continues to improve the sensitivity and coverage of PARylome analysis, promising deeper insights into the mechanisms of tankyrase inhibitors. uzh.ch
Establishment and Characterization of Preclinical Resistance Models to Tankyrase Inhibitors
The development of resistance to targeted therapies is a major challenge in cancer treatment. To understand and overcome resistance to tankyrase inhibitors, researchers establish and characterize preclinical resistance models. These models, typically derived from cancer cell lines, are crucial for identifying the molecular mechanisms that allow cancer cells to evade the effects of these drugs.
One common method for generating resistant models is the long-term continuous exposure of a sensitive cancer cell line to a tankyrase inhibitor. For example, a tankyrase inhibitor-resistant cell line, designated 320-IWR, was established by treating the Wnt-dependent colorectal cancer cell line COLO-320DM with the tankyrase inhibitor IWR-1 for an extended period. oncotarget.com
Characterization of these resistant models involves a multi-faceted approach to pinpoint the changes that confer resistance. Key aspects of this characterization include:
Assessment of Drug Sensitivity: The resistant cells are tested for their sensitivity to the original tankyrase inhibitor and other related compounds, as well as to different classes of anti-cancer agents. For instance, the 320-IWR cells exhibited resistance to both IWR-1 and another tankyrase inhibitor, G007-LK, but remained sensitive to a PARP-1/2 inhibitor, olaparib. oncotarget.com This helps to determine if the resistance is specific to tankyrase inhibition or involves a broader mechanism.
Analysis of the Target Pathway: Researchers investigate whether the target pathway is still being modulated by the drug in the resistant cells. In the 320-IWR model, IWR-1 and G007-LK could still induce the accumulation of tankyrase, indicating that the drugs were entering the cells and inhibiting the enzyme's catalytic activity. oncotarget.com However, the downstream Wnt/β-catenin signaling was constitutively repressed in these cells, suggesting they had become less dependent on this pathway for their proliferation. oncotarget.com
Identification of Alternative Survival Pathways: A primary goal is to identify the alternative signaling pathways that the resistant cells have activated to survive and proliferate. In the case of the 320-IWR cells, analysis revealed an upregulation of the mTOR signaling pathway. oncotarget.com
Validation of the Resistance Mechanism: Once a potential resistance mechanism is identified, it is validated by testing whether inhibiting the alternative pathway can restore sensitivity to the tankyrase inhibitor. Importantly, inhibition of mTOR in the 320-IWR cells was able to reverse their resistance to tankyrase inhibitors. oncotarget.com
These preclinical resistance models are invaluable for defining determinants of resistance and sensitivity, which is critical for developing predictive biomarkers to guide the clinical use of tankyrase inhibitors. aacrjournals.org They also provide a rationale for combination therapies, such as the co-administration of tankyrase and mTOR inhibitors, to overcome or prevent the emergence of resistance. oncotarget.com
Mechanisms of Preclinical Resistance to Tankyrase Inhibitors, Including Tnks 49
Identification of Intrinsic and Acquired Resistance Mechanisms in Cell Lines and Animal Models
The development of resistance to tankyrase inhibitors has been observed and characterized in various preclinical models. Both intrinsic (pre-existing) and acquired (developed upon treatment) resistance have been documented. nih.gov
A common approach to studying acquired resistance involves the long-term culture of sensitive cancer cell lines in the presence of a tankyrase inhibitor. For instance, the tankyrase inhibitor-resistant cell line 320-IWR was established by continuously treating the Wnt/β-catenin-dependent CRC cell line COLO-320DM with the tankyrase inhibitor IWR-1 for an extended period. nih.govoncotarget.comresearchgate.net Similarly, another resistant CRC cell line, JC73-RK100, was derived from patient-derived CRC cells. uts.edu.aunih.gov These resistant cell lines allow for a direct comparison with their parental, sensitive counterparts to identify the molecular changes responsible for the resistant phenotype.
Intrinsic resistance is also observed, where some cancer cell lines show a lack of response to tankyrase inhibitors from the outset. aacrjournals.org For example, studies have shown that not all CRC cell lines with mutations in the APC gene, a key component of the Wnt pathway, are sensitive to tankyrase inhibition. aacrjournals.orgresearchgate.net This highlights the complex and heterogeneous nature of cancer, where other genetic or epigenetic factors can influence drug sensitivity.
One interesting phenomenon observed is a "bell-shaped" dose-response curve in some CRC cell lines. uts.edu.aunih.gov These cells are sensitive to low concentrations of tankyrase inhibitors but become resistant at higher concentrations. uts.edu.aunih.gov This suggests a complex mechanism of resistance that is dependent on the inhibitor concentration.
Animal models, particularly xenograft models where human cancer cell lines are implanted into immunocompromised mice, have been instrumental in validating the findings from cell culture studies and assessing the in vivo efficacy of tankyrase inhibitors and strategies to overcome resistance. uts.edu.auaacrjournals.org
Adaptive Pathway Rewiring and Activation of Alternative Proliferation Pathways (e.g., mTOR signaling)
A key mechanism of resistance to targeted therapies is the ability of cancer cells to adapt by rewiring their signaling networks and activating alternative pathways to maintain proliferation and survival.
In the context of tankyrase inhibitor resistance, a prominent alternative pathway is the mTOR signaling pathway . nih.govoncotarget.comresearchgate.net Studies on the resistant 320-IWR cell line revealed that while the Wnt/β-catenin signaling pathway was repressed, these cells exhibited upregulated mTOR signaling. nih.govoncotarget.com The phosphorylation of key downstream effectors of mTOR, such as p70S6K and 4E-BP1, was elevated in these resistant cells. researchgate.net This suggests that the cells become dependent on the mTOR pathway for their growth, compensating for the inhibition of the Wnt pathway. nih.govoncotarget.com Importantly, these resistant cells showed increased sensitivity to mTOR inhibitors. nih.govoncotarget.comresearchgate.net
Another adaptive mechanism involves the E2F pathway . uts.edu.aunih.gov In cells exhibiting a bell-shaped dose response, high concentrations of tankyrase inhibitors were found to promote BRD3/4-dependent transcription of E2F target genes, leading to over-activation of the cell cycle. uts.edu.aunih.gov
The hyper-activation of Wnt/β-catenin signaling itself has been identified as a mechanism of resistance to MEK inhibitors in KRAS-mutated colorectal cancer, highlighting the crosstalk between different signaling pathways. researchgate.net
Role of Drug Efflux Mechanisms in Resistance
Drug efflux pumps are membrane proteins that can actively transport drugs out of the cell, thereby reducing their intracellular concentration and effectiveness. nih.gov The overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance in cancer. nih.gov
However, in the case of the tankyrase inhibitor-resistant 320-IWR cell line, analysis of gene expression did not show any increase in genes involved in drug detoxification or transport. nih.gov This suggests that in this particular model of acquired resistance, enhanced drug efflux was not the primary mechanism of resistance. nih.gov It is important to note that this does not rule out the involvement of drug efflux pumps in other contexts of tankyrase inhibitor resistance. For example, overexpression of the ABCB1 transporter is a known mechanism of resistance to PARP inhibitors in general. researchgate.net
Strategies to Overcome Resistance to Tankyrase Inhibitors in Preclinical Settings
Based on the understanding of resistance mechanisms, several strategies have been explored in preclinical settings to overcome or circumvent resistance to tankyrase inhibitors.
Combination Therapy: A major strategy is the combination of tankyrase inhibitors with inhibitors of the identified resistance pathways.
Tankyrase and mTOR Inhibitors: Given the role of mTOR signaling in resistance, combining tankyrase inhibitors with mTOR inhibitors like temsirolimus (B1684623) or rapamycin (B549165) has shown synergistic effects. nih.govoncotarget.com This combination reversed resistance in the 320-IWR cell line and enhanced the anti-proliferative effects in CRC cell lines with intrinsic mTOR activation. nih.govoncotarget.com
Tankyrase and BET Inhibitors: For cells exhibiting the bell-shaped dose response driven by the E2F pathway, co-treatment with BET inhibitors was able to cancel this resistance. uts.edu.aunih.gov The combination of tankyrase and BET inhibitors also significantly suppressed tumor growth in a mouse xenograft model. uts.edu.aunih.gov
Tankyrase and PI3K/AKT Inhibitors: The Wnt/β-catenin and PI3K/AKT/mTOR pathways are interconnected. ub.edumdpi.com Inhibition of the Wnt pathway by tankyrase inhibitors has been shown to revert resistance to PI3K and AKT inhibitors in colorectal cancer. ub.edu
Tankyrase and MEK Inhibitors: In KRAS-mutated colorectal cancer where Wnt/β-catenin signaling can cause resistance to MEK inhibitors, the dual combination of a tankyrase inhibitor (STP1002) and a MEK inhibitor synergistically reduced cancer cell activity and tumor growth in animal models. researchgate.net
Development of More Potent and Selective Inhibitors: Ongoing drug development efforts aim to create next-generation tankyrase inhibitors with improved potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org For example, the novel inhibitor RK-287107 shows more potent inhibition of tankyrase-1 and -2 compared to the earlier compound G007-LK. researchgate.net
Patient Selection: Identifying predictive biomarkers to select patients most likely to respond to tankyrase inhibitors is a crucial strategy. For instance, 'short' APC mutations have been suggested as a potential biomarker for sensitivity, while mutations in PIK3CA have been more frequently observed in inhibitor-resistant patient-derived cultures. researchgate.net
Tnks 49 As a Chemical Probe and Research Tool
Utility of TNKS 49 in Elucidating Tankyrase-Mediated Biological Processes
TNKS 49 serves as a powerful tool for clarifying the diverse roles of tankyrases in cellular signaling. Tankyrases are known to be involved in several key biological processes, including Wnt/β-catenin signaling, telomere homeostasis, and the Hippo/YAP signaling pathway. researchgate.netnih.govnih.gov By potently inhibiting the catalytic activity of both tankyrase 1 and 2, TNKS 49 allows researchers to probe the consequences of blocking tankyrase-dependent poly(ADP-ribosyl)ation (PARsylation). apexbt.combpsbioscience.com
A primary and well-studied role of tankyrases is the positive regulation of the Wnt/β-catenin signaling pathway. dovepress.comspandidos-publications.com Tankyrases PARsylate the scaffold protein Axin, a key component of the β-catenin destruction complex, targeting it for proteasomal degradation. nih.govspandidos-publications.com The use of TNKS 49 has been instrumental in studying this process. Treatment of cancer cell lines with TNKS 49 leads to the stabilization and accumulation of Axin, which in turn enhances the degradation of β-catenin and suppresses the transcription of Wnt target genes. bpsbioscience.comszabo-scandic.com This downstream inhibitory effect was demonstrated in DLD-1 cells, where TNKS 49 inhibited SuperTopFlash (STF) reporter transcription with high potency, confirming its utility in studying the Wnt pathway. bpsbioscience.comszabo-scandic.com
Beyond Wnt signaling, tankyrase inhibitors like TNKS 49 are valuable for exploring other tankyrase-mediated processes. For instance, tankyrases regulate telomere length by PARsylating the telomere repeat-binding factor 1 (TRF1), promoting its removal from telomeres. nih.gov Furthermore, recent studies have identified angiomotin (AMOT) family proteins, which are negative regulators of the oncogenic YAP signaling pathway, as novel tankyrase substrates. nih.gov Inhibition of tankyrase activity stabilizes AMOT proteins, leading to reduced nuclear translocation of YAP and decreased YAP signaling. nih.gov TNKS 49, as a potent inhibitor, is a key tool for dissecting this crosstalk between tankyrase and the Hippo/YAP pathway in various cellular contexts.
Application in Target Validation Studies for Novel Tankyrase Substrates
A critical application of TNKS 49 is in the validation of new protein substrates for tankyrase. The primary mechanism of tankyrase action involves marking its substrate proteins with PAR chains, which typically leads to their recognition by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome. nih.govspandidos-publications.com Consequently, inhibiting tankyrase's catalytic activity with a chemical probe like TNKS 49 is expected to prevent the degradation of its direct substrates, causing them to accumulate within the cell.
This principle is effectively used in target validation studies. The scaffold protein Axin is a well-established tankyrase substrate, and its stabilization serves as a reliable biomarker for target engagement by tankyrase inhibitors. Research has shown that TNKS 49 treatment potently causes the stabilization and accumulation of Axin protein in SW480 colon cancer cells, validating Axin as a target in this cellular system. bpsbioscience.comszabo-scandic.com
This approach can be extended to identify and validate novel substrates on a broader scale. For example, a proteomics-based strategy using the tankyrase inhibitor XAV939 successfully identified the angiomotin (AMOT) family of proteins as previously unknown tankyrase substrates. nih.gov In such experiments, cells are treated with the inhibitor, and quantitative proteomics is used to identify proteins whose levels increase compared to untreated cells. nih.govnih.gov TNKS 49, with its high potency, is an ideal tool for these validation studies. bpsbioscience.com Following the identification of potential substrates through genetic or proteomic screens, TNKS 49 can be used to pharmacologically confirm that their stability is dependent on tankyrase catalytic activity, thereby validating them as bona fide substrates. nih.govnih.gov
| Cell Line | Assay | Effect of TNKS 49 | IC₅₀/EC₅₀ | Reference |
| SW480 | Axin Protein Stabilization | Accumulation of Axin protein | 4 nM | bpsbioscience.com, szabo-scandic.com |
| SW480 | β-catenin Degradation | Decrease in total β-catenin | 1.9 nM | bpsbioscience.com, apexbt.com |
| DLD-1 | STF Reporter Transcription | Inhibition of Wnt-associated transcription | 0.3 nM | bpsbioscience.com, szabo-scandic.com |
| In vitro | TNKS2 Autoparsylation | Potent inhibition | 7.6 nM | apexbt.com, szabo-scandic.com |
Use in Functional Genomics and Proteomics Studies
TNKS 49 is a valuable reagent for large-scale functional genomics and proteomics investigations aimed at mapping the cellular functions and interaction networks of tankyrases. Chemical probes provide a complementary approach to genetic methods like CRISPR or RNAi, offering temporal control over protein inhibition that is often not possible with genetic knockouts. tandfonline.com
In the field of proteomics, tankyrase inhibitors are essential for identifying the "substratome"—the complete set of proteins targeted for degradation by tankyrase. Quantitative proteomic analyses, such as those using isobaric tandem mass tags (TMT), have been performed on tankyrase knockout cells to identify global changes in protein abundance. nih.gov Such studies revealed novel degradation targets, including components of the Notch signaling pathway. nih.gov TNKS 49 can be used in parallel experiments to provide pharmacological validation for these genetically identified targets. By treating cells with TNKS 49, researchers can confirm that the stability of a candidate protein is acutely regulated by tankyrase's enzymatic activity. nih.govnih.gov
Furthermore, TNKS 49 is a key tool for validating hits from functional genomics screens. For example, a pooled CRISPR screen identified the E3 ligase RNF146 and tankyrases as positive regulators of YAP signaling. nih.gov Following this genetic discovery, a selective inhibitor like TNKS 49 can be used to probe the functional consequences of this regulation. In that study, subsequent experiments using siRNAs and inhibitors confirmed that blocking tankyrase function suppressed YAP activity and the expression of its target genes, thus validating the screening results and elucidating the mechanism. nih.gov
Contribution to Structure-Guided Design of Next-Generation Tankyrase Inhibitors
The development of TNKS 49 and the subsequent elucidation of its binding mode have significantly contributed to the structure-guided design of new and improved tankyrase inhibitors. Co-crystal structures of TNKS 49 (also reported as TA-49) and its precursors in complex with the catalytic domain of tankyrase 1 and 2 have provided high-resolution insights into how these inhibitors achieve their potency and selectivity. rcsb.orgresearchgate.net
These structural studies revealed that TNKS 49 is a dual-binder, simultaneously occupying the nicotinamide (B372718) (NI) subpocket and an adjacent, hydrophobic "induced" pocket within the enzyme's catalytic domain. apexbt.combpsbioscience.com The quinazolinone core sits (B43327) in the NI site, while the phenyl moiety extends into the induced region. rcsb.orgbiorxiv.org This dual-binding mechanism is a key determinant of the compound's high affinity.
Crucially, the crystal structures also illuminated the basis for selectivity over other PARP family members. The protein surface near the 8-position of the inhibitor's quinazolinone scaffold is more hydrophobic in tankyrases compared to PARP-1 and PARP-2, a feature that can be exploited to enhance selectivity. rcsb.org Additionally, the NAD+ binding site in tankyrase features a tunnel to the solvent that is absent in PARP-1, presenting another opportunity for designing tankyrase-specific inhibitors. rcsb.org This detailed structural knowledge allows medicinal chemists to rationally design next-generation inhibitors by modifying the TNKS 49 scaffold to optimize interactions within these pockets, improve pharmacokinetic properties, and further enhance selectivity, as demonstrated by recent efforts to create derivatives with novel substitutions at the C-8 position. biorxiv.orgacs.org
| PDB ID | Complex | Resolution (Å) | Key Findings | Reference |
| 4UI7 | Human Tankyrase-2 with TA-49 (TNKS 49) | 1.80 | Revealed dual binding mode; identified hydrophobic pocket near 8-position contributing to selectivity. | rcsb.org |
| 4MT9 | Human Tankyrase-1 with Compound 49 | Not specified | Co-crystal structure of TNKS1 with the inhibitor. | pdbj.org |
Future Directions in Tankyrase Inhibitor Research with Tnks 49
Deeper Elucidation of Non-Canonical Tankyrase Functions
While the role of tankyrases in canonical Wnt signaling and telomere maintenance is extensively studied, these enzymes are involved in a multitude of other cellular processes. spandidos-publications.comnih.gov Tankyrase inhibitors are crucial tools for dissecting these "non-canonical" functions, which include mitosis regulation, glucose metabolism, DNA repair, and the regulation of protein stability and localization. spandidos-publications.comnih.govbiologists.com
Tankyrases interact with a variety of target proteins, regulating their stability and interactions through poly(ADP-ribosyl)ation (PARsylation). nih.gov This post-translational modification often serves as a signal for ubiquitination and subsequent proteasomal degradation. nih.gov Beyond this degradative role, tankyrases can also act as scaffolding proteins, promoting interactions between their various substrates. proquest.com This scaffolding function can be independent of their catalytic PARP activity. proquest.com
Future research using inhibitors like TNKS 49 will be instrumental in distinguishing between the catalytic and non-catalytic (scaffolding) functions of tankyrases. For instance, studies have implicated tankyrases in the DNA damage response by promoting homologous recombination and checkpoint activation. spandidos-publications.com Furthermore, recent findings have uncovered a novel role for tankyrase 1/2 in regulating the cytoplasmic accumulation and neurotoxicity of TDP-43, a protein linked to neurodegenerative disorders. biologists.com Inhibition of tankyrase was shown to promote the degradation of TDP-43, suggesting a stabilizing, non-canonical function of the enzyme in this context. biologists.com Probing these diverse functions with specific inhibitors will provide a more comprehensive picture of tankyrase biology.
Table 1: Selected Canonical and Non-Canonical Functions of Tankyrases
| Function | Key Substrates/Pathways | Implication |
|---|---|---|
| Canonical | ||
| Wnt/β-catenin Signaling | AXIN, APC spandidos-publications.comnih.gov | Cancer (especially colorectal) spandidos-publications.com |
| Telomere Maintenance | TRF1 spandidos-publications.com | Genomic Stability, Cancer spandidos-publications.com |
| Non-Canonical | ||
| Mitosis Regulation | NuMA nih.gov | Cell Cycle Progression nih.gov |
| Glucose Metabolism | GLUT4 vesicle trafficking nih.gov | Metabolic Disorders nih.gov |
| DNA Double-Strand Break Repair | DNA-PK, MDC1 spandidos-publications.com | Genomic Integrity spandidos-publications.com |
| Protein Turnover & Localization | TDP-43 biologists.com | Neurodegeneration biologists.com |
Comprehensive Understanding of Tankyrase Isoform-Specific Inhibition and Biological Roles
Humans have two tankyrase isoforms, TNKS1 and TNKS2, which share high sequence identity (85% amino acid identity). nih.govnih.gov This homology, particularly within the catalytic domain, presents a significant challenge for the development of isoform-specific inhibitors. nih.gov While many current inhibitors target both TNKS1 and TNKS2, achieving selectivity is a key goal for future research. acs.orgnih.gov
Despite their structural similarity, the two isoforms may have distinct, non-redundant biological roles. TNKS1 has a unique N-terminal domain composed of His, Pro, and Ser residues that is absent in TNKS2. spandidos-publications.com While studies in mice have shown that single knockouts of either TNKS1 or TNKS2 are viable, a double knockout is embryonically lethal, indicating substantial functional redundancy but also an essential combined role during development. nih.gov
Developing isoform-selective inhibitors is critical for dissecting the specific contributions of TNKS1 and TNKS2 to various cellular pathways. Some studies have reported inhibitors with up to tenfold selectivity between the isoforms, suggesting that achieving higher selectivity is feasible. nih.gov Such tools would allow researchers to determine if targeting one isoform is sufficient for a desired therapeutic effect, which could potentially minimize off-target effects and toxicity. For example, it is yet to be determined if TNKS2 shares all the functions of TNKS1 in processes like sister telomere separation. nih.gov The development of compounds that can finely modulate the selectivity towards either TNKS1 or TNKS2 will be a significant step forward. nih.gov
Rational Design and Development of Tankyrase Scaffolding Inhibitors Based on Structural Insights
The majority of existing tankyrase inhibitors, including compounds like XAV939 and G007-LK, are designed to be competitive with the NAD+ substrate, thereby blocking the catalytic PARP domain. nih.govaacrjournals.org While effective, an alternative and potentially more specific therapeutic strategy is to inhibit the scaffolding function of tankyrases. proquest.com Tankyrases interact with their numerous substrate proteins via ankyrin repeat clusters (ARCs). proquest.com Targeting these protein-protein interactions represents a novel approach to modulating tankyrase activity. biorxiv.org
Recent advances in structural biology, including cryo-electron microscopy, have provided unprecedented insights into how tankyrase self-assembles into higher-order structures, which is crucial for its activation. news-medical.net These studies reveal that specific domains which allow tankyrase to assemble and disassemble are exciting targets for a new class of drugs. news-medical.net The hope is that by targeting these domains, it may be possible to control tankyrase more precisely and with fewer side effects than catalytic inhibitors. news-medical.net
A significant breakthrough in this area is the development of a high-throughput screening platform based on fluorescence resonance energy transfer (FRET) to identify compounds that disrupt the interaction between the tankyrase ARC4 domain and its binding partners. biorxiv.org This has led to the discovery of a pyrrolone-based scaffold that selectively inhibits the ARC4 domain. biorxiv.org The development of such ARC-selective inhibitors will be invaluable for identifying the specific pathways controlled by different ARCs and for investigating the interplay between the scaffolding and catalytic functions of tankyrases. biorxiv.org
Exploration of TNKS 49 and Related Compounds in Emerging Preclinical Disease Areas
The application of tankyrase inhibitors is expanding beyond oncology. Their role in regulating fundamental cellular processes suggests potential therapeutic utility in a range of other diseases.
Fibrotic Diseases: The Wnt/β-catenin pathway is implicated in the pathogenesis of tissue fibrosis. biorxiv.org Therefore, tankyrase inhibitors, by modulating this pathway, are being explored as potential anti-fibrotic agents. nih.govbiorxiv.org Preclinical models are needed to validate TNIK (TRAF2- and NCK-interacting kinase) as an anti-fibrotic target and test the efficacy of small-molecule inhibitors in conditions like idiopathic pulmonary fibrosis (IPF). foxchase.orgnih.govresearchgate.netnih.gov
Neurodegeneration: As mentioned, tankyrase inhibition has been shown to reduce the cytoplasmic accumulation and neurotoxicity of the TDP-43 protein, which is a hallmark of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. biologists.com Treatment with a small-molecule tankyrase inhibitor protected rat primary cortical neurons from TDP-43-associated neurotoxicity. biologists.com This positions tankyrase inhibitors as a potential therapeutic strategy for these currently intractable diseases.
Metabolic Disorders: Genetic studies have linked the TNKS gene to susceptibility for obesity and type 2 diabetes mellitus (T2DM). nih.gov Preclinical studies using the tankyrase inhibitor G007-LK in diabetic mice demonstrated reduced body weight gain, lower cholesterol levels, and improved lipid metabolism. nih.govnih.gov The mechanism involves the stabilization of PGC-1α, a key regulator of mitochondrial biogenesis and oxidative metabolism, in muscle and adipose tissue. nih.govnih.gov These findings highlight the potential of tankyrase inhibition as a novel pharmacotherapy for obesity and T2DM. nih.gov
Table 2: Emerging Preclinical Applications of Tankyrase Inhibitors
| Disease Area | Rationale / Mechanism | Preclinical Evidence |
|---|---|---|
| Fibrotic Diseases | Inhibition of pro-fibrotic Wnt/β-catenin signaling. biorxiv.org | Tankyrase inhibitors are proposed as potential therapeutics for conditions like IPF. nih.govfoxchase.org |
| Neurodegeneration | Promotes clearance of toxic TDP-43 aggregates. biologists.com | Small-molecule inhibitors protect primary neurons from TDP-43-mediated toxicity. biologists.com |
| Metabolic Disorders | Attenuates PARsylation of PGC-1α, enhancing oxidative metabolism. nih.govnih.gov | G007-LK ameliorates lipid disorders and reduces adiposity in diabetic mouse models. nih.govnih.gov |
Predictive Biomarker Identification for Response to Tankyrase Inhibitors in Preclinical Models
A critical aspect of translating tankyrase inhibitors into the clinic is the identification of patient populations most likely to respond to treatment. This requires the discovery and validation of predictive biomarkers. Large-scale screening of hundreds of human tumor cell lines with tankyrase inhibitors like G007-LK has begun to shed light on the molecular signatures of sensitivity. nih.gov
A key finding from these screens is that the anti-proliferative effect of tankyrase inhibition correlates with the suppression of several key oncogenic signaling pathways, including Wnt/β-catenin, YAP, and PI3K/AKT. nih.gov A common downstream consequence of inhibiting these pathways is the reduced expression of the master oncogene MYC, leading to impaired tumor cell growth. nih.gov
Therefore, the activity status of the Wnt, YAP, and PI3K/AKT pathways, or the expression level of MYC, could serve as potential biomarkers to predict tumor response. For example, tumors with mutations in APC that lead to hyperactivation of Wnt/β-catenin signaling are highly dependent on this pathway and have shown sensitivity to tankyrase inhibitors in preclinical models. nih.gov Future research will need to validate these candidate biomarkers in more complex preclinical models, such as patient-derived xenografts, and ultimately in clinical trials to enable a precision medicine approach for tankyrase inhibitor therapy.
Novel Therapeutic Combination Strategies and Mechanistic Investigations
While tankyrase inhibitors have shown efficacy as single agents in certain preclinical models, combination therapies are likely to be more effective and may overcome potential resistance mechanisms. spandidos-publications.com Several combination strategies have shown promise in preclinical cancer models.
Mechanistic investigations have shown that co-inhibition of tankyrase and other signaling nodes can have synergistic anti-tumor effects. spandidos-publications.com For instance, combining tankyrase inhibitors with inhibitors of the PI3K or MEK pathways has demonstrated enhanced efficacy in colorectal cancer xenografts. nih.govresearchgate.net The rationale is that these pathways can act as escape routes when Wnt signaling is blocked.
Another exciting avenue is the combination of tankyrase inhibitors with immunotherapy. nih.gov Recent studies in syngeneic melanoma mouse models have shown that combining tankyrase inhibition with anti-PD-1 immune checkpoint blockade enhances the anti-tumor immune response. nih.govnih.govaacrjournals.org The proposed mechanism involves the modulation of β-catenin signaling within the tumor, which can influence T-cell infiltration into the tumor microenvironment. nih.gov These findings suggest that tankyrase inhibitors could be used to sensitize tumors to immune checkpoint inhibitors, expanding the utility of immunotherapy to a broader patient population. nih.gov
Table 3: Investigated Combination Therapies with Tankyrase Inhibitors
| Combination Partner | Rationale | Preclinical Model |
|---|---|---|
| PI3K Inhibitors | Overcome resistance via parallel signaling pathways. nih.gov | Colorectal cancer xenografts. researchgate.net |
| MEK/EGFR Inhibitors | Target compensatory signaling in KRAS-mutant cancers. researchgate.net | Colorectal cancer xenografts. nih.gov |
| Immune Checkpoint Inhibitors (anti-PD-1) | Modulate tumor microenvironment to enhance T-cell infiltration and activity. nih.govnih.gov | Syngeneic melanoma mouse models. nih.govaacrjournals.org |
| CDK4/6 Inhibitors | Synergistic blockade of cell cycle progression. mdpi.com | Colorectal cancer cell lines. researchgate.net |
Q & A
Q. What is the mechanistic role of TNKS in regulating Wnt/β-catenin signaling, and how do TNKS inhibitors like TNKS 49 modulate this pathway?
TNKS1/2 poly-ADP-ribosylate Axin, a scaffold protein in the β-catenin destruction complex, marking it for ubiquitination and degradation via RNF146. This destabilizes the destruction complex, allowing β-catenin accumulation and Wnt pathway activation. TNKS inhibitors (e.g., TNKS 49) block this process, stabilizing Axin and promoting β-catenin degradation. Key assays include measuring Axin levels (Western blot) and Wnt transcriptional activity (STF reporter gene assay) .
Q. Which experimental models are most appropriate for evaluating TNKS inhibitors in colorectal cancer research?
- SW480 cells : APC-deficient, enabling β-catenin accumulation. TNKS 49 reduces β-catenin (IC50 = 3.7 nM) via Axin stabilization .
- DLD-1 cells : APC-mutant; TNKS 49 inhibits STF reporter transcription (IC50 = 0.3 nM), confirming downstream Wnt suppression .
- Rodent models : TNKS 49 inhibits TNKS2 autoparsylation (IC50 = 7.6 nM) and reduces tumor growth in Wnt-driven cancers .
Q. What are the key biochemical assays for assessing TNKS inhibitor potency and selectivity?
- Autoparsylation assays : Measure TNKS enzymatic activity (e.g., IC50 = 0.1 nM for TNKS 49) .
- Cellular β-catenin degradation : Quantified via Western blot or immunofluorescence .
- Selectivity profiling : Use PARP family enzyme panels to exclude off-target effects (e.g., TNKS 49’s >100-fold selectivity over PARP1/2) .
Advanced Research Questions
Q. How can structural biology insights guide the design of selective TNKS inhibitors?
X-ray crystallography reveals TNKS2’s elongated hydrophobic NAD+ binding pocket, distinct from PARP1–4’s hydrophilic sites. Fragment-based drug design (FBDD) using pyranopyridones or benzopyrimidones exploits this topology. Co-crystal structures (e.g., TNKS2-XAV939 complex, PDB: 3KR8) inform optimization for potency (e.g., TNKS 49’s IC50 = 0.1 nM) and oral bioavailability .
Q. How can researchers reconcile contradictions between in vitro potency and limited in vivo efficacy of TNKS inhibitors?
While TNKS 49 shows nanomolar activity in cells, monotherapy often fails in vivo due to compensatory Wnt-independent pathways. Combinatorial approaches (e.g., with CDK4 inhibitors) enhance efficacy by targeting cell cycle checkpoints. Preclinical studies in APC-mutant models demonstrate synergistic G1 arrest and senescence .
Q. What strategies improve the pharmacokinetic profile of TNKS inhibitors for in vivo studies?
Q. How can computational methods accelerate TNKS inhibitor discovery?
Q. What are the implications of TNKS isoform-specific functions in therapeutic targeting?
TNKS1 regulates telomere homeostasis, while TNKS2 predominantly modulates Wnt signaling. Isoform-selective inhibitors (e.g., targeting TNKS2’s ARC clusters) may reduce off-target effects. Functional studies in TNKS1/2 knockout models clarify context-dependent roles .
Methodological Notes
- Data interpretation : Use APC status (wild-type vs. mutant) to contextualize β-catenin degradation assays .
- Contradictory results : Validate Axin stabilization via multiple methods (e.g., ubiquitination assays, RNF146 interaction studies) .
- Combination therapy screening : CRISPR-Cas9 kinome screens identify synergies (e.g., TNKS + CDK4 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
